A Technical Guide to the Fundamental Properties of Lithium Fluorosulfate (LiSO₃F)
A Technical Guide to the Fundamental Properties of Lithium Fluorosulfate (LiSO₃F)
Authored for: Researchers, Scientists, and Materials Development Professionals
Introduction
Lithium fluorosulfate (LiSO₃F), also known as lithium fluorosulfonate, is an inorganic compound of growing importance in the field of electrochemical energy storage. Its unique properties have positioned it as a material of interest for advanced lithium-ion batteries. LiSO₃F and its transition metal derivatives (LiMSO₄F) are explored for two primary functions: as high-voltage cathode materials and as highly effective electrolyte additives.[1] As an additive, it can form a stable cathode-electrolyte interphase (CEI), which is critical for enhancing the performance and safety of next-generation high-voltage batteries.[1] This technical guide provides an in-depth overview of the fundamental chemical, physical, electrochemical, and thermal properties of lithium fluorosulfate, complete with experimental methodologies and data presented for scientific evaluation.
Chemical and Physical Properties
Lithium fluorosulfate is an inorganic salt that is highly reactive, particularly with moisture. It is a solid under standard conditions.[2][3] Computational studies, often employing Density Functional Theory (DFT), are crucial in understanding its intrinsic properties, such as electronic structure and thermodynamic stability.[1]
Table 1: General and Physical Properties of Lithium Fluorosulfate
| Property | Value | Reference(s) |
| Molecular Formula | FLiO₃S | [4][5][6] |
| Molecular Weight | 106.0 g/mol | [4] |
| CAS Number | 13453-75-3 | [2][4][5] |
| Appearance | Solid | [2][3] |
| Synonyms | Lithium fluorosulfonate | [4][5] |
| Reactivity | Reacts violently with water | [3] |
Crystal Structure
Lithium transition metal fluorosulfates, particularly lithium iron fluorosulfate (LiFeSO₄F), can crystallize into different polymorphs, most notably the tavorite and triplite structures.[1][7] The specific polymorph obtained is highly dependent on the synthesis method.[7]
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Tavorite (P-1, triclinic): This structure is often formed under kinetic control at lower temperatures, for instance, through ionothermal synthesis.[7] It features a three-dimensional network of tunnels that facilitates Li-ion diffusion, making it a 3D lithium-ion conductor.[1]
-
Triplite (C2/c, monoclinic): This is the thermodynamically more stable phase and can be obtained by heating the tavorite polymorph or through direct high-temperature synthesis.[7][8][9]
The structural arrangement directly influences the material's electrochemical properties, such as the operating voltage.[7][10]
Electrochemical Properties
Lithium fluorosulfate's utility in batteries is twofold, serving as a potential cathode material and a functional electrolyte additive.
As a Cathode Material (LiFeSO₄F)
The electrochemical performance is primarily based on the reversible intercalation of lithium ions and the Fe²⁺/Fe³⁺ redox couple.[1] The different crystal structures yield significantly different redox potentials.
Table 2: Electrochemical Properties of LiFeSO₄F Cathode Polymorphs
| Property | Tavorite Polymorph | Triplite Polymorph | Reference(s) |
| Fe²⁺/Fe³⁺ Redox Potential | 3.6 V vs. Li⁺/Li | 3.9 V vs. Li⁺/Li | [1][7][10] |
| Theoretical Capacity | 151 mAh g⁻¹ | 151 mAh g⁻¹ | [7] |
| Ionic Conductivity | ~4 x 10⁻⁶ S cm⁻¹ (Higher than LiFePO₄) | Not specified | [7] |
| Li-ion Diffusion | 3D conductor with ~0.4 eV activation energy | Not specified | [1] |
As an Electrolyte Additive
When small amounts of LiSO₃F are added to a conventional organic electrolyte, it significantly enhances the stability and safety of high-voltage lithium-ion batteries.[1]
-
CEI Formation: At high voltages, the fluorosulfate anion decomposes on the cathode surface. This decomposition contributes to the formation of a stable and robust cathode-electrolyte interphase (CEI).[1] This protective layer suppresses further electrolyte decomposition and transition metal dissolution from the cathode, improving cycle life and coulombic efficiency.[1][11]
-
Flame Retardancy: Fluorosulfate-based additives have been shown to impart flame-retardant properties to flammable organic electrolytes, a critical safety enhancement for high-energy batteries.[11][12]
Thermal Stability
The thermal stability of fluorosulfate materials is critical for both synthesis and battery safety.
-
Phase Transition: The tavorite polymorph of LiFeSO₄F irreversibly converts to the more stable triplite phase at temperatures above 300 °C.[7] Thermodynamic studies show this transformation is entropically driven and favored at high temperatures.[8][9]
-
Decomposition: LiFeSO₄F has a decomposition temperature of approximately 375 °C.[7] Related compounds like lithium bis(fluorosulfonyl)imide (LiFSI) are also studied for their thermal properties, though they generally begin to decompose at lower temperatures (<300 °C).[13][14]
Experimental Protocols
Synthesis of LiFeSO₄F (Solid-State Reaction)
This protocol describes a common method for synthesizing fluorosulfate cathode materials.
-
Precursor Preparation: Stoichiometric amounts of precursors, such as ferrous sulfate heptahydrate (FeSO₄∙7H₂O) and lithium fluoride (LiF), are intimately mixed.[15] High-energy ball milling is often employed to ensure homogeneity and reduce particle size.[15]
-
Calcination: The mixture is transferred to a tube furnace and heated under a controlled, inert atmosphere (e.g., Argon) to prevent oxidation and hydrolysis.[1]
-
Heating Profile: The sample is typically heated to a target temperature between 300–500 °C for several hours to facilitate the reaction and crystallization of the desired phase.[1]
-
Cooling and Collection: The furnace is cooled to room temperature, and the resulting powder is collected inside an inert environment (e.g., a glovebox) for storage and characterization.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is used to investigate the redox behavior and calculate kinetic parameters like the lithium-ion diffusion coefficient.
-
Electrode Preparation: The synthesized LiFeSO₄F powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is cast onto an aluminum foil current collector and dried under vacuum.
-
Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1M LiPF₆ in EC/DMC).
-
CV Measurement: The cell is connected to a potentiostat. The potential is swept linearly between defined voltage limits (e.g., 2.5 V to 4.5 V) at various scan rates (e.g., 0.1 mV/s to 1.0 mV/s).
-
Data Analysis: The resulting voltammograms show the potentials of lithium intercalation/deintercalation peaks. The relationship between peak current and the square root of the scan rate can be used to calculate the apparent lithium diffusion coefficient.[15]
Safety and Handling
Lithium fluorosulfate is a hazardous substance that requires careful handling. It is classified as corrosive, acutely toxic, and an irritant.[2][3][4]
Table 3: GHS Hazard Information and Handling Precautions
| Hazard Classification | Description | Reference(s) |
| Acute Toxicity, Oral (H301/H302) | Toxic or harmful if swallowed. | [2][3][4] |
| Skin Corrosion (H314) | Causes severe skin burns and eye damage. | [2][3][4] |
| Eye Damage (H318) | Causes serious eye damage. | [2][3][4] |
| Respiratory Irritation (H335) | May cause respiratory irritation. | [2][3] |
| Handling Precautions | Handle in a well-ventilated area or inert atmosphere. Keep away from heat and moisture. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | [2][3] |
| Storage | Store in a dry, cool, well-ventilated area in a tightly sealed container under an inert gas. | [3] |
Conclusion
Lithium fluorosulfate and its derivatives represent a versatile class of materials for advancing lithium-ion battery technology. Their fundamental properties, including high redox potentials in cathode structures like LiFeSO₄F and the ability to form a stabilizing CEI as an electrolyte additive, make them a compelling subject for ongoing research. Understanding the relationship between synthesis, crystal structure, and electrochemical performance is key to unlocking their full potential. However, their hazardous nature, particularly their reactivity with moisture, necessitates stringent handling and processing conditions. Future work will likely focus on optimizing synthesis routes to control polymorphism and developing novel fluorosulfate-based additives for safer, longer-lasting, high-energy batteries.
References
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. Understanding the stability of fluorosulfate Li-ion battery cathode materials: a thermochemical study of LiFe1−xMnxSO4F (0 ≤ x ≤ 1) polymorphs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. A trade-off-free fluorosulfate-based flame-retardant electrolyte additive for high-energy lithium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
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